

In-Depth Technical Guide: 2-Cyclohepten-1-ol

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Compound of Interest

Compound Name: 2-Cyclohepten-1-ol

Cat. No.: B8601870

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclohepten-1-ol**, a cyclic alcohol of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.

Chemical Identity and Properties

2-Cyclohepten-1-ol, a seven-membered ring unsaturated alcohol, is a versatile synthetic intermediate. Its chemical structure allows for various modifications, making it a valuable building block in the synthesis of more complex molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohept-2-en-1-ol.^[1] It is important to distinguish between the racemic mixture and its stereoisomers.

Identifier	Value	Reference
IUPAC Name	cyclohept-2-en-1-ol	[1]
CAS Number (Racemate)	4096-38-2	[1]
CAS Number ((1R)-enantiomer)	79646-48-3	[2]
Molecular Formula	C ₇ H ₁₂ O	[1][2]
Molecular Weight	112.17 g/mol	[1][2]

A summary of its computed physicochemical properties is provided in the table below.

Property	Value
XLogP3	1.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	112.088815 g/mol
Monoisotopic Mass	112.088815 g/mol
Topological Polar Surface Area	20.2 Å ²
Heavy Atom Count	8
Complexity	86.4

Synthesis of 2-Cyclohepten-1-ol

A primary route for the synthesis of **2-Cyclohepten-1-ol** is the allylic oxidation of cycloheptene. This method introduces a hydroxyl group at the allylic position of the cycloalkene. Various catalytic systems can be employed for this transformation.

Experimental Protocol: Catalytic Allylic Oxidation of Cycloheptene

This protocol is a generalized procedure based on common methods for the allylic oxidation of cyclic alkenes. Researchers should optimize conditions for their specific needs.

Materials:

- Cycloheptene
- Oxidizing agent (e.g., tert-butyl hydroperoxide, molecular oxygen)
- Catalyst (e.g., cobalt resinate, copper–aluminum mixed oxide)

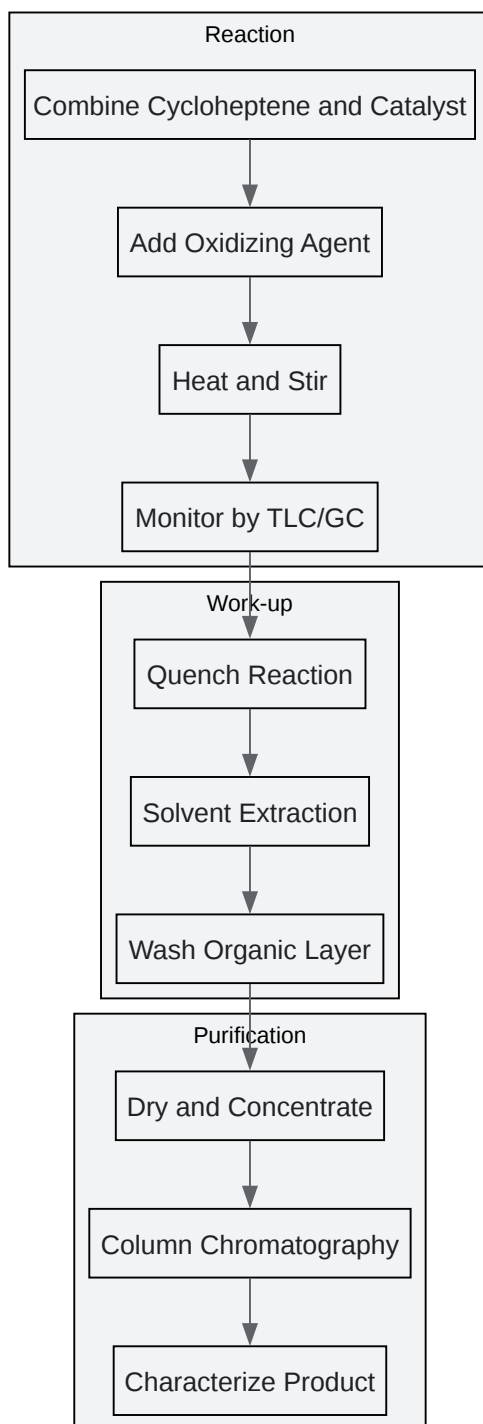
- Solvent (if required by the catalytic system)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the cycloheptene and the appropriate solvent (if any).
- **Addition of Catalyst:** Add the chosen catalyst to the reaction mixture.
- **Initiation of Reaction:** Introduce the oxidizing agent. If using molecular oxygen, bubble it through the reaction mixture at a controlled rate.^[3] For peroxides, add them dropwise, potentially at a controlled temperature.
- **Reaction Monitoring:** Maintain the reaction at the optimal temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench any remaining oxidizing agent. The specific quenching agent will depend on the oxidant used. Extract the product into a suitable organic solvent. Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure **2-Cyclohepten-1-ol**.

Logical Workflow for Synthesis:

General Workflow for the Synthesis of 2-Cyclohepten-1-ol

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **2-Cyclohepten-1-ol**.

Spectroscopic Data

The structural elucidation of **2-Cyclohepten-1-ol** is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

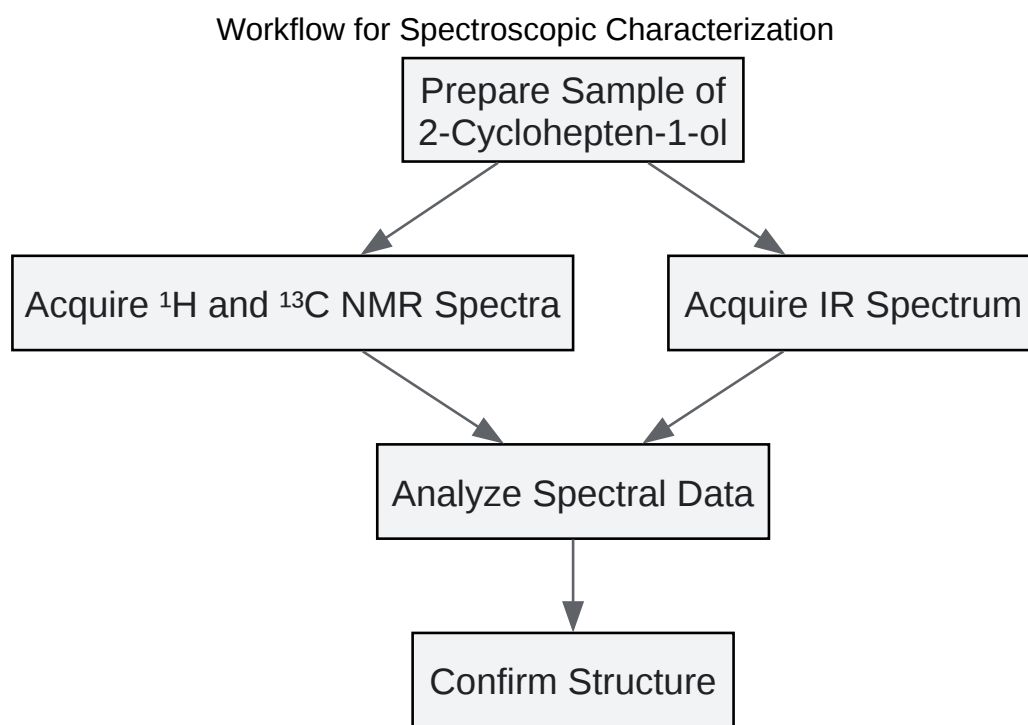
¹ H NMR	Expected Chemical Shift (ppm)	Multiplicity	Assignment
Vinylic Protons	5.5 - 6.0	Multiplet	-CH=CH-
Carbinol Proton	~4.0	Multiplet	-CH-OH
Allylic Protons	~2.0	Multiplet	-CH ₂ -C=C
Aliphatic Protons	1.2 - 1.9	Multiplet	Ring -CH ₂ -
Hydroxyl Proton	Variable	Singlet (broad)	-OH

¹³ C NMR	Expected Chemical Shift (ppm)	Assignment
Vinylic Carbons	130 - 140	-C=C-
Carbinol Carbon	65 - 75	-C-OH
Allylic Carbon	~30	-CH ₂ -C=C
Aliphatic Carbons	20 - 40	Ring -CH ₂ -

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H Stretch	3200 - 3600	Broad
C-H Stretch (sp ²)	3000 - 3100	Medium
C-H Stretch (sp ³)	2850 - 3000	Strong
C=C Stretch	1640 - 1680	Weak to Medium
C-O Stretch	1000 - 1260	Strong

Experimental Workflow for Spectroscopic Analysis:



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Caption: Workflow for the spectroscopic characterization of **2-Cyclohepten-1-ol**.

Applications in Drug Development

While specific drugs containing the **2-cyclohepten-1-ol** moiety are not prevalent, the structural motif is of interest in medicinal chemistry. As a chiral building block, it can be used in the enantioselective synthesis of complex natural products and their analogs. The seven-membered ring provides a unique conformational flexibility that can be exploited in the design of molecules that bind to specific biological targets. Its derivatives have been investigated for their potential in various therapeutic areas, although this research is often at an early, exploratory stage. The ability to introduce diverse substituents onto the cycloheptene ring makes it a versatile scaffold for generating libraries of compounds for biological screening.

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References

- 1. 2-Cyclohepten-1-ol | C₇H₁₂O | CID 10909529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclohepten-1-ol, (1R)- | C₇H₁₂O | CID 11804711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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